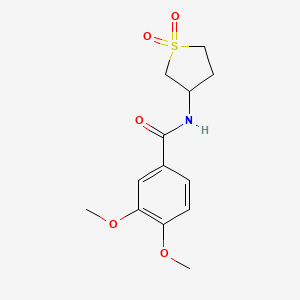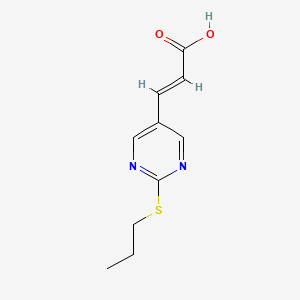
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid, also known as PTX-200, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer.
Mechanism of Action
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid works by inhibiting the activity of a protein called dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential for DNA synthesis and cell division, and cancer cells have a higher demand for these nucleotides than normal cells. By inhibiting DHODH, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid disrupts the synthesis of pyrimidine nucleotides and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of cancer cell growth and proliferation, induction of apoptosis (programmed cell death), inhibition of cancer stem cell self-renewal, and inhibition of tumor angiogenesis (the formation of new blood vessels to supply the tumor with nutrients).
Advantages and Limitations for Lab Experiments
One advantage of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it has shown a broad spectrum of activity against different types of cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective at low concentrations, which may reduce the risk of toxicity. However, one limitation of using (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in lab experiments is that it is not yet available for clinical use, which may limit its applicability in translational research.
Future Directions
There are several future directions for research on (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid. One area of focus is to further elucidate the mechanism of action of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid and its interaction with DHODH. In addition, researchers are exploring the potential use of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid in humans.
Synthesis Methods
The synthesis of (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid involves a multi-step process that begins with the reaction of 2-propylthiophenol with ethyl chloroacetate to form ethyl 2-propylthiophene-3-carboxylate. This intermediate is then reacted with 2-bromo-5-chloropyrimidine to form (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid.
Scientific Research Applications
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid inhibits the growth of a wide range of cancer cell lines, including lung, breast, prostate, and colon cancer cells. In addition, (E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid has been shown to be effective against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-2-5-15-10-11-6-8(7-12-10)3-4-9(13)14/h3-4,6-7H,2,5H2,1H3,(H,13,14)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORQLOCTCWJKD-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=C(C=N1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC=C(C=N1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-propylsulfanylpyrimidin-5-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2924759.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)
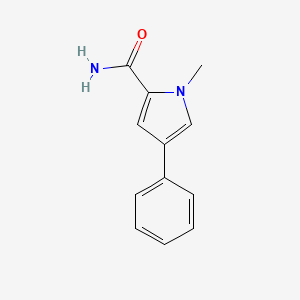
![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
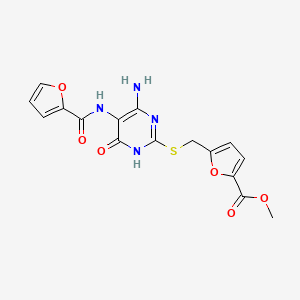
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)
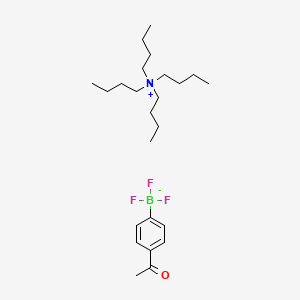
![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2924777.png)
